molecular formula C15H9ClFN B12627508 2-Chloro-6-fluoro-3-phenylquinoline CAS No. 1031928-20-7

2-Chloro-6-fluoro-3-phenylquinoline

Cat. No.: B12627508
CAS No.: 1031928-20-7
M. Wt: 257.69 g/mol
InChI Key: YBEIRPBEGIGWRX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9ClFN This compound belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-Chloro-6-fluoro-3-phenylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with 2-chlorobenzoyl chloride in the presence of a base can lead to the formation of the desired quinoline derivative. Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

2-Chloro-6-fluoro-3-phenylquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form various biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-fluoro-3-phenylquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Material Science: It is used in the development of liquid crystals and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-phenylquinoline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-Chloro-6-fluoro-3-phenylquinoline can be compared with other fluorinated quinolines, such as:

    6-Fluoroquinoline: Known for its antibacterial properties.

    2-Chloroquinoline: Used in the synthesis of various pharmaceuticals.

    3-Phenylquinoline: Studied for its potential anticancer activity.

The uniqueness of this compound lies in the combination of chlorine and fluorine atoms, which can enhance its biological activity and chemical stability compared to other similar compounds.

Properties

CAS No.

1031928-20-7

Molecular Formula

C15H9ClFN

Molecular Weight

257.69 g/mol

IUPAC Name

2-chloro-6-fluoro-3-phenylquinoline

InChI

InChI=1S/C15H9ClFN/c16-15-13(10-4-2-1-3-5-10)9-11-8-12(17)6-7-14(11)18-15/h1-9H

InChI Key

YBEIRPBEGIGWRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)Cl

Origin of Product

United States

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